Quinalphos

Insect Toxicology Agricultural Pest Control Organophosphate Efficacy

Select Quinalphos for IPM programs requiring potent AChE inhibition at reduced application rates. Evidence shows 2-fold higher acute toxicity against hadda beetle grubs than profenofos/chlorpyrifos, enabling lower ai/ha loads on eggplant and potato. Its unique toxicological profile—high AChE inhibition (37.71%) with minimal oxidative stress induction—makes it a precise tool compound for neurotoxicity research. Note: Clinical data show a 4.5× higher respiratory failure OR vs. chlorpyrifos; procurement must be paired with stringent PPE and risk protocols.

Molecular Formula C12H15N2O3PS
Molecular Weight 298.3 g/mol
CAS No. 13593-03-8
Cat. No. B1678678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinalphos
CAS13593-03-8
SynonymsBayer 77049
Bayrusil
diethylquinalphione
Ekalux
O,O-diethyl-O-(quinoxalinyl-(2))thionophosphate
O,O-diethyl-O-(quinoxalyl)phosphorothioate
quinalphos
Molecular FormulaC12H15N2O3PS
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3
InChIKeyJYQUHIFYBATCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinalphos (CAS 13593-03-8): Core Chemical Identity, Regulatory Status, and Procurement Baseline


Quinalphos is a broad-spectrum organothiophosphate insecticide and acaricide. Its mode of action is the inhibition of acetylcholinesterase (AChE) at nerve synapses, leading to neurotoxicity in target pests [1]. It is a reddish-brown liquid with the IUPAC name O,O-diethyl O-quinoxalin-2-yl phosphorothioate and a molecular weight of 298.30 g/mol [2]. Classified as 'moderately hazardous' (Class II) by the WHO and bearing a 'Yellow Label' (highly toxic) in India, it is used to control a wide range of chewing and sucking pests on crops like wheat, rice, coffee, sugarcane, and cotton [3].

Why Generic Substitution of Quinalphos (CAS 13593-03-8) is Scientifically and Operationally Risky


While all organophosphates (OPs) inhibit AChE, their distinct chemical structures (e.g., quinoxalinyl ring in quinalphos vs. pyridinyl ring in chlorpyrifos or phenyl ring in profenofos) drive significant divergence in target pest toxicity, non-target organism impact, environmental persistence, and even human poisoning outcomes [1]. Simply substituting one OP for another based on class alone can lead to control failure, unexpected non-target toxicity, or a misalignment with specific integrated pest management (IPM) or residue compliance requirements. The following quantitative evidence demonstrates where quinalphos exhibits differentiated performance relative to key comparators, providing a basis for scientific selection.

Product-Specific Quantitative Evidence Guide for Quinalphos (CAS 13593-03-8): Direct Comparative Data vs. Key Analogs


Quinalphos vs. Chlorpyrifos, Profenofos: Acute Contact Toxicity in Hadda Beetle

In atomization bioassays against full-grown grubs of the hadda beetle (Henosepilachna vigintioctopunctata), quinalphos demonstrated superior acute toxicity compared to profenofos and chlorpyrifos. At 24 hours after exposure (HAE), quinalphos was 2.0 times more toxic than profenofos and chlorpyrifos. This differential was maintained at 72 HAE, where quinalphos was 1.42 times more toxic than the comparators [1].

Insect Toxicology Agricultural Pest Control Organophosphate Efficacy

Quinalphos vs. Chlorpyrifos, Triazophos: In Vitro AChE Inhibition & Oxidative Stress Induction

In an in vitro study on Helicoverpa armigera, quinalphos exhibited a distinct profile in both AChE inhibition and oxidative stress induction compared to chlorpyrifos and triazophos. At a concentration of 600 µM, quinalphos inhibited AChE activity by 37.71%, while chlorpyrifos and triazophos showed inhibitions of 43.33% and 31.35%, respectively [1]. Importantly, at the same 600 µM concentration, quinalphos induced significantly lower hydrogen peroxide (H2O2) production (45.71%) compared to chlorpyrifos (281.44%) and triazophos (276.90%) [1].

Biochemical Toxicology Mode of Action Enzyme Inhibition

Quinalphos vs. Chlorpyrifos: Prolonged Soil Persistence and Enzyme Impact

Field studies in groundnut cultivation reveal that quinalphos dissipates significantly more slowly than chlorpyrifos in soil. The half-life of quinalphos in seed-treated soil was 18-20 days, and in soil-treated fields was 13-17 days. In contrast, chlorpyrifos had half-lives of 7-8 days (seed-treated) and 7.5-9.2 days (soil-treated) [1]. This persistence is linked to a more pronounced and prolonged impact on soil microbial enzymes; quinalphos seed treatment caused a significant 63% reduction in dehydrogenase activity after 15 days, compared to a 17.2% reduction for chlorpyrifos after 60 days [1].

Environmental Fate Soil Ecotoxicology Pesticide Persistence

Quinalphos vs. Profenofos, Chlorpyrifos: Human Poisoning Outcomes and Respiratory Failure Risk

A prospective clinical study of organophosphate self-poisoning in Sri Lanka found that quinalphos ingestion carries a significantly higher risk of respiratory failure (RF) requiring ventilation compared to other OPs. The adjusted odds ratio for RF with quinalphos was 4.5 (95% CI: 1.6-12.6), compared to an odds ratio of 2.5 for profenofos and 0.2 for chlorpyrifos [1]. This indicates that quinalphos is more likely to lead to a critical, life-threatening complication than these two common in-class comparators.

Human Toxicology Clinical Toxicology Occupational Health

Quinalphos vs. Parathion: Superior Alkaline Stability for Specific Formulation or Degradation Contexts

Quinalphos exhibits significantly greater stability under alkaline conditions compared to the highly toxic organophosphate parathion. Specifically, at pH 11, quinalphos has a hydrolysis half-life that is ten times longer than that of parathion . This difference in chemical stability can be critical for understanding environmental fate in basic soils or for predicting stability in alkaline formulations.

Hydrolytic Stability Environmental Chemistry Formulation Science

Quinalphos vs. Dimethoate: Markedly Higher Aquatic Toxicity in Freshwater Prawn

A 96-hour acute toxicity study on the post-larvae of the freshwater prawn (Macrobrachium rosenbergii) found quinalphos to be over 1,000 times more toxic than dimethoate. The LC50 for quinalphos was determined to be 0.774 µg/L, whereas the LC50 for dimethoate was 0.856 mg/L (856 µg/L) [1]. The study further noted that quinalphos had a more pronounced impact on key enzymes like AChE and catalase in this non-target organism [1].

Aquatic Ecotoxicology Non-Target Organism Safety Environmental Risk

Evidence-Based Application Scenarios for Quinalphos (CAS 13593-03-8): Where Differentiated Data Guides Scientific Selection


Targeted Control of Hadda Beetle in Solanaceous Crops with Lower Application Rates

Based on the 2-fold higher acute toxicity of quinalphos compared to profenofos and chlorpyrifos against hadda beetle grubs [1], quinalphos 25 EC can be selected for spot treatments or reduced-rate applications in crops like eggplant and potato. This differentiated efficacy may allow for a reduction in total active ingredient applied per hectare, aligning with integrated pest management (IPM) principles to minimize environmental load while maintaining control of this specific pest.

Selection in Research on Oxidative Stress as a Secondary Mode of Action

The unique profile of quinalphos, showing potent AChE inhibition (37.71%) alongside relatively low induction of oxidative stress (H2O2 production of 45.71%) compared to chlorpyrifos (281.44%) and triazophos (276.90%) at the same 600 µM concentration [2], makes it a valuable tool compound. Researchers investigating non-cholinergic toxic pathways of organophosphates can use quinalphos to study mechanisms of toxicity that are less confounded by severe oxidative damage, allowing for more precise dissection of AChE-dependent versus oxidative stress-mediated effects.

Use in Environments with High Potential for Human Exposure (if use is unavoidable)

Due to the clinical evidence showing quinalphos ingestion carries a significantly higher risk of respiratory failure (OR = 4.5) compared to chlorpyrifos (OR = 0.2) and profenofos (OR = 2.5) [3], any procurement for agricultural use must be accompanied by a stringent risk-benefit analysis and robust safety protocols. Its use would only be justifiable where no safer alternative provides adequate control, and where user training, restricted entry intervals, and personal protective equipment (PPE) protocols can be rigorously enforced. This scenario is primarily for regulatory and occupational health decision-making.

Research on Soil Persistence and Ecotoxicology in Legume Systems

The distinct soil persistence profile of quinalphos (half-life 13-20 days) compared to chlorpyrifos (7-9 days) and its severe inhibition of soil dehydrogenase (63% at 15 days) [4] makes it a relevant positive control or test compound in soil ecotoxicology studies. It can be used to investigate the impacts of moderately persistent organophosphates on soil microbial function, nutrient cycling (specifically dehydrogenase activity linked to soil respiration), and the recovery dynamics of soil ecosystems in crops like groundnut, soybean, or chickpea.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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